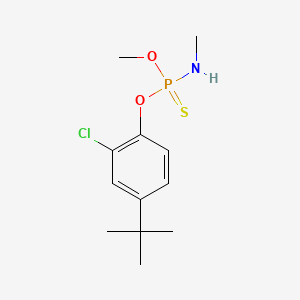

O-(4-tert-Butyl-2-chlorophenyl) O-methyl methylphosphoramidothioate

Description

O-(4-tert-butyl-2-chlorophényl) O-méthyl méthylphosphoramidothioate est un composé chimique connu pour ses applications dans divers domaines, notamment l'agriculture et la lutte antiparasitaire. C'est un dérivé de phosphoramidothioate, caractérisé par la présence d'un groupe tert-butyle, d'un groupe chlorophényle et d'un groupe méthyle attaché au fragment phosphoramidothioate .

Propriétés

Numéro CAS |

2861-76-9 |

|---|---|

Formule moléculaire |

C12H19ClNO2PS |

Poids moléculaire |

307.78 g/mol |

Nom IUPAC |

N-[(4-tert-butyl-2-chlorophenoxy)-methoxyphosphinothioyl]methanamine |

InChI |

InChI=1S/C12H19ClNO2PS/c1-12(2,3)9-6-7-11(10(13)8-9)16-17(18,14-4)15-5/h6-8H,1-5H3,(H,14,18) |

Clé InChI |

XZWVQSSDWHQBCV-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1=CC(=C(C=C1)OP(=S)(NC)OC)Cl |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'O-(4-tert-butyl-2-chlorophényl) O-méthyl méthylphosphoramidothioate implique généralement la réaction du 4-tert-butyl-2-chlorophénol avec le méthylphosphoramidothioate. La réaction est réalisée dans des conditions contrôlées pour assurer la formation du produit souhaité. Les réactifs couramment utilisés dans cette synthèse comprennent l'oxychlorure de phosphore et la méthylamine .

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs et d'équipements de qualité industrielle pour garantir un rendement et une pureté élevés. Les conditions de réaction sont optimisées pour minimiser les sous-produits et maximiser l'efficacité de la synthèse .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

O-(4-tert-butyl-2-chlorophényl) O-méthyl méthylphosphoramidothioate présente plusieurs applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme intermédiaire dans la production d'autres produits chimiques.

Biologie : Étudié pour ses effets sur les systèmes biologiques, en particulier dans la lutte antiparasitaire.

Médecine : Enquête sur les applications thérapeutiques potentielles, y compris son rôle d'inhibiteur enzymatique.

Industrie : Employé dans la formulation de pesticides et d'autres produits agrochimiques.

Mécanisme d'action

Le mécanisme d'action de l'O-(4-tert-butyl-2-chlorophényl) O-méthyl méthylphosphoramidothioate implique son interaction avec des cibles moléculaires spécifiques. Il agit comme un inhibiteur de certaines enzymes, perturbant les voies biochimiques essentielles chez les ravageurs. Cette inhibition conduit à l'accumulation d'intermédiaires toxiques, causant finalement la mort des organismes cibles.

Applications De Recherche Scientifique

O-(4-tert-Butyl-2-chlorophenyl) O-methyl methylphosphoramidothioate has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

Biology: Studied for its effects on biological systems, particularly in pest control.

Medicine: Investigated for potential therapeutic applications, including its role as an enzyme inhibitor.

Industry: Employed in the formulation of pesticides and other agrochemicals.

Mécanisme D'action

The mechanism of action of O-(4-tert-Butyl-2-chlorophenyl) O-methyl methylphosphoramidothioate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, disrupting essential biochemical pathways in pests. This inhibition leads to the accumulation of toxic intermediates, ultimately causing the death of the target organisms .

Comparaison Avec Des Composés Similaires

Composés similaires

O-(4-tert-butyl-2-chlorophényl) O,O-diéthyl thiophosphate : Structure similaire mais avec des groupes diéthyle au lieu de groupes méthyle.

O-(4-tert-butyl-2-chlorophényl) O-méthyl phosphoramidothioate : Manque le groupe méthyle sur le fragment phosphoramidothioate.

Unicité

O-(4-tert-butyl-2-chlorophényl) O-méthyl méthylphosphoramidothioate est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.